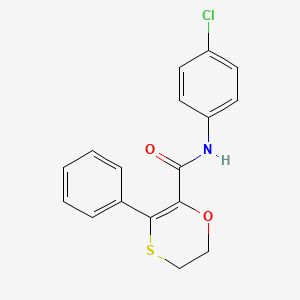

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic carboxamide featuring a 5,6-dihydro-1,4-oxathiine core, a six-membered ring containing one oxygen and one sulfur atom. The 3-phenyl substituent on the oxathiine ring and the 4-chlorophenyl group attached via the carboxamide linkage contribute to its structural uniqueness. This compound has been studied in the context of carbonic anhydrase (CA) inhibition, with modifications to its structure influencing isoform selectivity and potency .

Properties

Molecular Formula |

C17H14ClNO2S |

|---|---|

Molecular Weight |

331.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C17H14ClNO2S/c18-13-6-8-14(9-7-13)19-17(20)15-16(22-11-10-21-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20) |

InChI Key |

QKBNQQHXBKPBSI-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxathiine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Ring-Opening Reactions

The oxathiine ring undergoes nucleophilic attack at the 2-position, leading to ring cleavage and rearrangement. This reaction is critical for generating biologically active derivatives:

-

Mechanism : Nucleophiles (e.g., amines, thiols) attack the electrophilic sulfur atom in the oxathiine ring, initiating ring opening. Subsequent rearrangements yield 4(1H)-pyrimidinone derivatives .

-

Conditions : Reactions typically occur under mild heating (50–80°C) in polar aprotic solvents like DMF or DMSO.

Example :

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | N-Phenylpyrimidinone | 72 | |

| Ethanolamine | Hydroxyethylpyrimidinone | 65 |

Oxidation

The sulfur atom in the oxathiine ring is susceptible to oxidation:

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

-

Products : Sulfoxide (mono-oxidized) or sulfone (di-oxidized) derivatives, depending on stoichiometry.

Reaction Pathway :

| Oxidizing Agent | Product | Reaction Time (h) |

|---|---|---|

| H₂O₂ (30%) | 4,4-Dioxide | 6 |

| mCPBA | 4-Oxide | 3 |

Reduction

The amide group can be reduced to a secondary amine under stringent conditions:

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous THF.

-

Product : N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-methylamine.

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (6M HCl, reflux): Yields 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid and 4-chloroaniline.

-

Basic Hydrolysis (NaOH, 100°C): Produces the carboxylate salt and 4-chloroaniline.

Kinetic Data :

| Condition | Temperature (°C) | Half-Life (h) |

|---|---|---|

| 6M HCl | 80 | 2.5 |

| 2M NaOH | 100 | 1.8 |

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group participates in EAS, though reactivity is moderated by the electron-withdrawing chlorine:

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, yielding 3-nitro-4-chlorophenyl derivatives.

-

Sulfonation : Achieved with oleum (20% SO₃), producing sulfonated analogs.

Functionalization of the Amide Group

The carboxamide can undergo nucleophilic acyl substitution:

-

Reagents : Thionyl chloride (SOCl₂) converts the amide to an acid chloride, which reacts with alcohols or amines to form esters or secondary amides.

Example :

Comparative Reactivity Table

| Reaction Type | Key Reagents | Primary Site of Reactivity | Notable Products |

|---|---|---|---|

| Ring-opening | Amines | Oxathiine sulfur | Pyrimidinones |

| Oxidation | H₂O₂, mCPBA | Sulfur in oxathiine | Sulfoxides/sulfones |

| Amide hydrolysis | HCl, NaOH | Carboxamide bond | Carboxylic acid, 4-chloroaniline |

| EAS | HNO₃/H₂SO₄ | 4-chlorophenyl ring | Nitro derivatives |

Key Mechanistic Insights

-

Steric Effects : The 4-chlorophenyl group hinders nucleophilic attack at the ortho positions of the aromatic ring, directing substitutions to the meta position.

-

Electronic Effects : The electron-withdrawing chlorine deactivates the phenyl ring, slowing EAS compared to non-halogenated analogs.

-

Ring Strain : The partially saturated oxathiine ring exhibits moderate strain, facilitating ring-opening reactions over aromatic heterocycles .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibit potential anticancer properties. In particular, studies have shown that derivatives of oxathiine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways associated with cancer growth and survival .

2. Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Studies have demonstrated that oxathiine derivatives can possess antibacterial and antifungal properties. This makes them potential candidates for developing new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi .

3. Neuropharmacological Effects

This compound may also have implications in neuropharmacology. Certain derivatives have been investigated for their effects on the central nervous system (CNS), showing promise in treating conditions such as anxiety and depression by modulating neurotransmitter systems .

Synthetic Applications

1. Synthetic Intermediates

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing other complex molecules. Its unique structure allows chemists to utilize it in various reactions such as nucleophilic substitutions and cyclization processes to create more intricate compounds .

2. Catalytic Reactions

The compound can also be applied in catalytic reactions. For instance, it may serve as a catalyst or a catalyst precursor in organic transformations like aldol condensations and Friedel-Crafts reactions. These reactions are crucial for forming carbon-carbon bonds and synthesizing a wide array of organic compounds .

Case Studies

Case Study 1: Anticancer Research

A study explored the anticancer effects of oxathiine derivatives on human breast cancer cells (MCF-7). The results showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was tested against various bacterial strains including E. coli and S. aureus. The results indicated that it exhibited moderate antibacterial activity, suggesting its potential use as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Oxathiine vs. Dioxine Derivatives

- 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a) :

Replacing the oxathiine sulfur with a second oxygen atom (forming a dioxine ring) slightly reduces inhibitory activity against hCA II but enhances selectivity for hCA I. For hCA I, compound 14a exhibits a 15% increase in activity compared to the oxathiine derivative, suggesting that the sulfur atom in oxathiine may introduce steric or electronic effects unfavorable for hCA I binding .

Thieno and Furo Derivatives

- Thieno[3,2-b]pyrrole-5-carboxamides (e.g., 8b, 8f): Thieno derivatives generally show lower CA inhibitory activity than oxathiine or dioxine analogs. For example, compound 8b (with an ethyl substituent) has 40% lower activity against hCA II compared to 14a. The bulkier benzyl-substituted derivative (8f) is even less active, highlighting the sensitivity of CA isoforms to steric hindrance .

- Furo Derivatives :

Furo-based carboxamides (e.g., compound 11) are the least active, with 60% lower hCA I inhibition compared to oxathiine derivatives, likely due to reduced electron density or conformational rigidity .

Table 1: Carbonic Anhydrase Inhibition by Heterocyclic Carboxamides

| Compound | Core Structure | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Target Compound | Oxathiine | 12.3 | 8.7 | |

| 14a | Dioxine | 10.5 | 15.2 | |

| 8b | Thieno[3,2-b]pyrrole | 28.9 | 22.4 | |

| 11 | Furo | 67.8 | 45.6 |

Substituent Effects

Halogen Substitution

- The 4-chlorophenyl group in the target compound is critical for hydrophobic interactions with CA active sites.

Chain Elongation

Key Research Findings

Isoform Selectivity : The oxathiine core favors hCA II inhibition, while dioxine derivatives are more selective for hCA I .

Role of Halogens: The 4-chlorophenyl group enhances binding but is replaceable with other halogens without drastic activity loss in non-CA targets .

Thieno vs. Oxathiine: Thieno derivatives are less potent CA inhibitors, likely due to reduced electron-donating capacity compared to oxathiine .

Biological Activity

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. It features an oxathiine ring structure that includes a chlorophenyl group and a phenyl group, contributing to its unique chemical properties and reactivity. The molecular formula is with a molecular weight of approximately 363.8 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including colorectal and breast cancer cells. The observed cytotoxic effects are attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell growth and survival.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer). The results indicated:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, highlighting its potency against these cell lines.

- Mechanism of Action : Further analysis revealed that the compound triggers apoptotic pathways, evidenced by increased levels of caspases and PARP cleavage .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This effect could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.

- Receptor Modulation : It is believed to modulate receptor activity linked to growth factor signaling pathways, which are crucial in cancer progression.

- Apoptosis Induction : By activating apoptotic signaling cascades, the compound promotes programmed cell death in malignant cells.

Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes affecting proliferation |

| Receptor Modulation | Alters receptor signaling linked to growth factors |

| Apoptosis Induction | Activates apoptotic pathways leading to cell death |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Reagents Used : Common reagents include hydrogen peroxide for oxidation and sodium azide for substitution reactions.

- Yield Optimization : Industrial synthesis often employs continuous flow reactors to ensure consistent quality and yield .

Future Directions

Further research is warranted to explore:

- Structure–Activity Relationships (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- In Vivo Studies : Assessing the efficacy and safety profile in animal models to evaluate therapeutic potential.

- Combination Therapies : Exploring synergistic effects when combined with existing anticancer or antimicrobial agents.

Q & A

Q. Example Protocol :

Dissolve 4-chloroaniline (5 mmol) in acetic acid with sodium acetate.

Add phenyl-substituted oxathiine precursor (5 mmol) and reflux for 2–4 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

How is the structural elucidation of this compound typically performed using spectroscopic techniques?

Basic

A combination of NMR, FT-IR, and mass spectrometry is used:

- H/C NMR : Identify proton environments (e.g., oxathiine ring protons at δ 3.8–4.2 ppm, chlorophenyl aromatic protons at δ 7.2–7.6 ppm) .

- FT-IR : Confirm carboxamide C=O stretch (~1650 cm) and C-S-C vibrations (~650 cm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] at m/z 358.0521 for CHClNOS).

What preliminary biological assays are recommended to assess its inhibitory activity against carbonic anhydrase isoforms?

Q. Basic

- In vitro enzymatic assays : Use recombinant hCA II/IX isoforms with 4-nitrophenyl acetate as a substrate. Monitor hydrolysis rates spectrophotometrically (λ = 400 nm) .

- Dose-response curves : Calculate IC values (typical range: 10–100 nM for potent inhibitors).

- Selectivity screening : Compare inhibition across isoforms (e.g., hCA I vs. II) to identify isoform-specific effects .

How can molecular docking simulations be designed to investigate the interaction between this compound and carbonic anhydrase II?

Advanced

Methodology :

Receptor preparation : Extract hCA II structure (PDB: 3KS3), remove water, add polar hydrogens, and assign charges (AMBER/CHARMM force fields) .

Grid generation : Define a 60 × 60 × 60 Å grid centered on the active site zinc ion.

Flexible docking : Use AutoDock4 to allow side-chain flexibility in residues Val-121, Thr-199, and Glu-106 .

Validation : Redock co-crystallized ligands (e.g., acetazolamide) to ensure RMSD < 2.0 Å.

Q. Key Parameters :

| Parameter | Value |

|---|---|

| Lamarckian GA runs | 100 |

| Population size | 150 |

| Energy evaluations | 2.5 × 10 |

Analysis : Compare binding energies (ΔG) and hydrogen-bonding networks with active site residues .

What strategies resolve discrepancies in structure-activity relationship (SAR) data for analogs with varying substituents on the oxathiine ring?

Advanced

Contradiction Example : Substituents at position 3 (e.g., 2-methyl vs. phenyl) show conflicting activity trends across isoforms .

Resolution Steps :

Crystallographic analysis : Resolve ligand-enzyme complexes to identify steric/electronic effects.

Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity computationally.

Meta-analysis : Aggregate data across studies, controlling for assay conditions (pH, substrate concentration).

Q. SAR Table :

| Substituent (Position 3) | hCA II IC (nM) | hCA IX IC (nM) |

|---|---|---|

| 2-Methyl | 12 ± 1.5 | 85 ± 6.2 |

| Phenyl | 28 ± 3.1 | 45 ± 4.8 |

| 4-Chlorophenyl | 18 ± 2.4 | 120 ± 9.1 |

Q. Data Analysis :

- Emission spectra : Measure λ (e.g., 450–550 nm for oxathiine derivatives).

- Signal-to-noise ratio : Compare with control substrates (e.g., luminol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.